molecular formula C21H22N2O4 B2865283 Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251609-86-5

Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2865283
CAS No.: 1251609-86-5
M. Wt: 366.417
InChI Key: DTVAEGABVKICIJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline backbone, which is a type of heterocyclic compound. The molecule also has an ethyl ester group, a methoxy group, and an amino group attached to the benzyl position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in nucleophilic addition reactions, while the ester group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Conjugate Addition Techniques : A study demonstrated the use of conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters. This process, showing high levels of diastereoselectivity, is crucial for generating β-amino esters, which are pivotal intermediates in synthesizing various biologically active compounds, including the tetrahydroquinoline alkaloid (R)-(-)-angustureine (Bentley et al., 2011).

Dipolar Organic Compounds : Research into the synthesis of dipolar compounds substituted by cationic quinolinium and anionic benzoates has led to the formation of mesomeric betaines. Such compounds are of interest due to their unique electronic structures and potential applications in electronic materials (Schmidt et al., 2016).

Potential Biological Activities

Antimicrobial Agents : Several studies have focused on the synthesis and characterization of new quinazolines and quinoline derivatives as potential antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities against various microorganisms, indicating their significance in developing new therapeutic agents (Desai et al., 2007).

Antimalarial Research : The synthesis of 4-substituted 8-amino-6-methoxyquinolines has been explored for potential antimalarial applications. Among these, 4-ethylprimaquine exhibited promising activity against Plasmodium cynomolgi in Rhesus monkeys, highlighting the ongoing search for effective antimalarial agents (Carroll et al., 1979).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include using personal protective equipment and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical trials, and eventually clinical trials .

Properties

CAS No.

1251609-86-5

Molecular Formula

C21H22N2O4

Molecular Weight

366.417

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-6-9-15(11-14)26-3)16-10-5-7-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

DTVAEGABVKICIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

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